3-({[(2-Chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
Overview
Description
3-({[(2-Chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with a molecular formula of C15H10ClIN2O3S This compound is characterized by the presence of a chlorinated and iodinated phenyl group, a carbamothioyl group, and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-Chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2-Chloro-5-iodophenylcarbonyl chloride: This can be achieved by reacting 2-chloro-5-iodobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Reaction with Thiourea: The resulting acyl chloride is then reacted with thiourea to form the corresponding carbamothioyl derivative.
Coupling with 2-Methylbenzoic Acid: Finally, the carbamothioyl derivative is coupled with 2-methylbenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[(2-Chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The halogen atoms (chlorine and iodine) in the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for halogen substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
3-({[(2-Chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-({[(2-Chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the chlorinated and iodinated phenyl group but lacks the carbamothioyl and methylbenzoic acid moieties.
Thiourea derivatives: Compounds containing the carbamothioyl group but with different substituents on the phenyl ring.
Methylbenzoic acids: Compounds with the methylbenzoic acid moiety but lacking the chlorinated and iodinated phenyl group.
Uniqueness
3-({[(2-Chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN2O3S/c1-8-10(15(22)23)3-2-4-13(8)19-16(24)20-14(21)11-7-9(18)5-6-12(11)17/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNXJMAGAAUDMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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